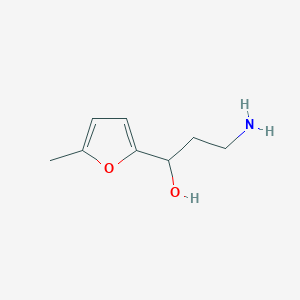

3-Amino-1-(5-methylfuran-2-yl)propan-1-ol

Description

3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is a secondary alcohol with an amino group (-NH2) and a 5-methylfuran-2-yl substituent. Its molecular formula is C₈H₁₃NO₂ (inferred from structural analogs), and it features a hydroxyl group (-OH) at the first carbon and an amino group at the third carbon of the propane chain.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-amino-1-(5-methylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,7,10H,4-5,9H2,1H3 |

InChI Key |

KDSJYXOBPDONQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with an appropriate amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methylfuran-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated amines or alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Amino-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Research Findings

Functional Group Reactivity: The amino (-NH2) and hydroxyl (-OH) groups in 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol enable hydrogen bonding, improving solubility in polar solvents compared to non-amino analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .

Spectroscopic Differentiation: Infrared (IR) spectroscopy distinguishes structural isomers. For example, propan-1-ol and propan-2-ol differ in fingerprint regions despite identical functional groups . This principle applies to 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol, where the furan ring’s C-O-C stretch (~1250 cm⁻¹) would differ from phenyl or pyridyl analogs .

Toxicity and Safety: Propan-1-ol (a simpler analog) shows low acute toxicity (LD50 >2000 mg/kg in rabbits), but amino- and heterocyclic-substituted propanols may have enhanced toxicity due to metabolic interactions . The discontinued status of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol suggests unresolved safety or stability concerns .

Applications: Fragrance Industry: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is used in perfumes, with IFRA-regulated safety limits . Pharmaceutical Intermediates: Amino-substituted propanols (e.g., 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol) are intermediates in drug synthesis, leveraging bromine for further functionalization .

Biological Activity

3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features, which include an amino group and a furan moiety. Its molecular formula is , and it has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article compiles findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The structure of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol can be represented as follows:

This compound features:

- An amino group (-NH₂) that enhances hydrogen bonding capabilities.

- A hydroxyl group (-OH) contributing to its solubility and reactivity.

- A 5-methylfuran ring , which may participate in π-π stacking interactions with aromatic residues in proteins, influencing biological activity.

The biological activity of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms proposed include:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with biological macromolecules, enhancing binding affinity.

- Electrostatic Interactions : These interactions may modulate enzyme activities or receptor binding, potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This effect is likely mediated through the modulation of signaling pathways involved in inflammation .

Anticancer Potential

Emerging evidence suggests that 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Research Findings Summary

| Biological Activity | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits TNF-α production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have focused on the synthesis and biological evaluation of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol:

- Synthesis Methodology : The compound is synthesized through reductive amination of 5-methylfurfural with an appropriate amine, using sodium cyanoborohydride as a reducing agent. This method can be scaled for industrial applications.

- In Vitro Studies : In cell line assays, the compound demonstrated significant inhibition of inflammatory markers and exhibited cytotoxic effects on cancer cells, supporting its potential therapeutic applications .

- Animal Models : Further investigations in animal models are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary results indicate promising outcomes in models of inflammation and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.